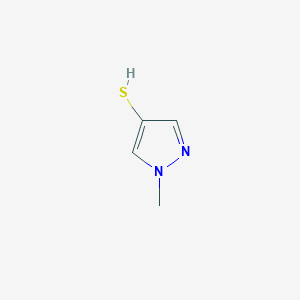

1-methyl-1H-pyrazole-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-4-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXZISJPKIPFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152556-14-3 | |

| Record name | 1-methyl-1H-pyrazole-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 1 Methyl 1h Pyrazole 4 Thiol

Classical and Established Synthetic Pathways to 1-methyl-1H-pyrazole-4-thiol

Traditional methods for synthesizing this compound often rely on multi-step sequences starting from readily available pyrazole (B372694) precursors. These established routes, while reliable, can sometimes be lengthy and may require purification of intermediates.

Multi-Step Synthesis from Precursors (e.g., Pyrazole Carboxylic Acid Derivatives)

A common and classical approach to pyrazole thiol synthesis involves the transformation of pyrazole carboxylic acids or their derivatives. For instance, 1-methyl-1H-pyrazole-5-carboxylic acid can serve as a starting material in a sequence of reactions to introduce the thiol group at the 4-position. This typically involves functional group manipulations to first install a handle at the desired position, which is then converted to the thiol.

Another established pathway starts from 4-iodopyrazoles. A practical synthesis of pyrazol-4-thiols has been developed from various 4-iodopyrazoles. synthical.comchemrxiv.org This method is based on a copper-catalyzed carbon-sulfur bond formation using thiobenzoic acid as a "thiol surrogate". The subsequent mild cleavage of the benzoyl group yields the target pyrazole-4-thiol without the need for intermediate purification. synthical.comchemrxiv.org This two-step procedure has proven effective for synthesizing the "parent" this compound, achieving an 82% yield on a 50g scale. synthical.com The resulting product can be stored for over a year at 4°C under an argon atmosphere. synthical.com

The Knorr synthesis, a classic method for pyrazole formation, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org While this is a primary method for constructing the pyrazole ring itself, subsequent functionalization is required to introduce the thiol group at the 4-position.

Optimization and Refinement of Traditional Synthetic Protocols

Efforts to improve classical synthetic routes have focused on optimizing reaction conditions to increase yields, reduce reaction times, and simplify purification processes. For the synthesis of this compound from 4-iodo-1-methyl-1H-pyrazole, a key optimization involves a one-pot, two-step procedure. synthical.com

The first step is a copper-mediated arylation of thiobenzoic acid. The crude S-benzoate intermediate is isolated by simple filtration after dilution with n-hexane. synthical.com In the second step, this crude product is dissolved in methanol (B129727), and potassium carbonate is added. After stirring, the methanol is evaporated, and the residue is worked up with water and dichloromethane (B109758) to yield the final product with high purity. synthical.com For long-term storage, additional purification by distillation is recommended. synthical.com This optimized protocol has been successfully applied to a range of 4-iodopyrazoles. synthical.com

Further refinements in pyrazole synthesis, in a broader context, have included the use of various catalysts to improve the efficiency of the Knorr reaction and related cyclizations. mdpi.com These include Lewis acids like CeO2/SiO2 and solid-supported catalysts. thieme-connect.com

Modern and Sustainable Synthetic Approaches for this compound

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally friendly processes. This has led to the exploration of catalytic systems, alternative energy sources, and continuous processing techniques for the synthesis of pyrazole derivatives.

Catalytic Syntheses (e.g., Transition Metal-Mediated or Metal-Free Reactions)

Transition metal catalysis has become a powerful tool for constructing carbon-sulfur bonds, a key step in the synthesis of thiopyrazoles. google.com Palladium, iron, and copper-catalyzed cross-coupling reactions of thiols with haloarenes are common methods. google.com A notable example is the copper-catalyzed synthesis of pyrazole-4-thiols from 4-iodopyrazoles. synthical.comchemrxiv.org

Metal-free approaches have also gained traction. A novel method for synthesizing pyrazole amine thioethers employs thiophenol, 3-aminocrotononitrile, and phenylhydrazine (B124118) hydrochloride in DMSO at room temperature without an oxidant. researchgate.net This reaction proceeds via a 5-exo-dig cyclization facilitated by the thioether linkage. researchgate.net Another transition-metal-free approach utilizes molecular iodine as a catalyst for the synthesis of sulfonated pyrazoles. mdpi.comresearchgate.net While not directly producing thiols, these methods highlight the trend towards avoiding heavy metal catalysts.

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I) | 4-Iodopyrazole, Thiobenzoic Acid | Pyrazole-4-thiol | Practical, scalable, and avoids intermediate purification. synthical.comchemrxiv.org |

| Metal-Free (DMSO as oxidant) | Pyrazolone, Thiophenol | C-4 Thio-pyrazole | Environmentally friendly, high yield, and good functional group compatibility. google.com |

| Molecular Iodine | Enaminones, Sulfonyl Hydrazides | 4-Sulfonyl Pyrazoles | Transition-metal-free, tandem C(sp2)-H sulfonylation and pyrazole annulation. mdpi.com |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave/Ultrasound Assistance)

Green chemistry principles are increasingly being applied to pyrazole synthesis to minimize environmental impact. jetir.org This includes the use of greener solvents like water and ethanol, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation. thieme-connect.comnih.gov

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives. dergipark.org.trrsc.orgresearchgate.net For example, the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones was achieved in just 3 minutes at 100°C using microwave irradiation. rsc.org Microwave-assisted synthesis of pyrazolones under solvent-free conditions has also been reported, offering a straightforward and regioselective one-pot approach. researchgate.net

Ultrasound irradiation is another green technique that has been successfully used to facilitate pyrazole synthesis in aqueous media, often leading to excellent yields. nih.gov These methods align with the goals of sustainable chemistry by reducing energy consumption and the use of hazardous organic solvents. jetir.org

| Green Chemistry Approach | Reaction | Advantages |

| Microwave-Assisted Synthesis | Cyclocondensation reactions for pyrazole formation | Reduced reaction times, higher yields, often solvent-free. dergipark.org.trrsc.orgrsc.org |

| Ultrasound Irradiation | Multicomponent reactions in aqueous media | Catalyst-free, excellent yields, environmentally friendly. nih.gov |

| Solvent-Free Reactions | Reaction of pyrazolones with carbon disulfide | One-pot, easy purification, aligns with green chemistry principles. tandfonline.com |

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control. researchgate.net While specific examples for the continuous flow synthesis of this compound are not extensively documented, the synthesis of related pyrazole derivatives in flow reactors demonstrates the potential of this approach. researchgate.netmdpi.com

For instance, a two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, showcasing the ability to perform multi-step sequences without isolating intermediates. researchgate.net Another example is the modular continuous flow synthesis of highly functionalized fluorinated pyrazoles, where diazoalkane formation and cycloaddition are carried out in sequential reactor coils. researchgate.net A telescoped continuous flow process for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids has also been reported, which involves the in-flow formation of an N-acylpyrazole intermediate. acs.org These examples suggest that a continuous flow process for this compound, potentially starting from a suitable pyrazole precursor and a thiolating agent, is a feasible and advantageous strategy for its production.

Regioselective Synthesis and Isomeric Control in Thiolated Pyrazole Systems

The regioselective synthesis of substituted pyrazoles is a critical aspect of heterocyclic chemistry, as the position of substituents profoundly influences the molecule's chemical properties and biological activity. When synthesizing thiolated pyrazoles, controlling the specific location of the thiol group and the N-methylation pattern is paramount to avoid the formation of complex isomeric mixtures that are often difficult to separate. researchgate.net

A primary strategy for achieving regioselectivity in pyrazole synthesis involves the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. researchgate.net The reaction of unsymmetrical synthons can lead to two possible regioisomeric pyrazoles. beilstein-journals.org However, the choice of solvent and reaction conditions can significantly steer the reaction towards a desired isomer. For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to afford high regioselectivity. organic-chemistry.org

In the context of N-methylated pyrazoles, the reaction of a precursor with methylhydrazine can result in the formation of two N-methyl isomers. nih.gov For example, the condensation of an N,S-thioketal intermediate with methylhydrazine can produce a mixture of the 1-methyl and 2-methyl pyrazole isomers. nih.gov The separation and characterization of these isomers are crucial, often accomplished through chromatographic techniques like column chromatography and confirmed by NMR and mass spectrometry. nih.gov The different chemical environments of the isomers lead to distinct retention times in reverse-phase HPLC, facilitating their separation. nih.gov

Strategies to control isomer formation include:

Stepwise Synthesis: A one-pot procedure can sometimes lead to a mix of isomers. A stepwise protocol, where the pyrazole ring is formed first and then N-methylated, can offer better control over the final product's regiochemistry. nih.gov

Directed Synthesis: Utilizing starting materials where the substitution pattern predetermines the outcome of the cyclization is a common approach. For instance, α-oxoketene dithioacetals and β-oxodithioesters are versatile precursors that, upon cyclocondensation with arylhydrazines, can yield specific regioisomers of thiomethyl-substituted pyrazoles. researchgate.netacs.org

Methodologies for Purity Enhancement and Yield Optimization in this compound Synthesis

Optimizing the yield and ensuring the high purity of this compound are essential for its practical application. This involves refining the synthetic protocol, from the choice of reagents and catalysts to the final purification steps.

A recently developed practical synthesis for pyrazol-4-thiols involves a two-step sequence starting from 4-iodopyrazoles. synthical.com This method has been successfully optimized for the gram-scale synthesis of the parent this compound, achieving a notable 82% yield on a 50g scale. synthical.com The optimization process involves:

Copper-Mediated Thiobenzoylation: The first step involves the arylation of thiobenzoic acid with 1-methyl-4-iodo-1H-pyrazole using a copper catalyst.

Base-Mediated Deprotection: The resulting S-benzoate intermediate is then deprotected to yield the target thiol. synthical.com

Purification of the final product is critical for its stability and subsequent use. For this compound, distillation has been identified as a necessary step for obtaining high purity (>95% by HPLC) suitable for long-term storage. synthical.com The purified compound can be stored at 4 °C under an argon atmosphere for over a year. synthical.com For derivatives containing additional functional groups where distillation is not feasible, a simpler purification method involving precipitation from an acidified aqueous solution is employed. synthical.com

Further yield optimization can be achieved by fine-tuning the reaction conditions for introducing the sulfur functionality. One such method is the oxidative thiocyanation of the pyrazole core, followed by reduction to the thiol. The optimization of this thiocyanation reaction has been systematically studied. nih.govbeilstein-journals.org

The table below summarizes the optimization of reaction conditions for the thiocyanation of a model pyrazole substrate, which is a key step towards synthesizing the corresponding thiol.

Table 1: Optimization of Oxidative Thiocyanation of a Pyrazole Substrate

| Entry | Oxidant | [SCN] Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | PhICl2 (1 equiv) | NH4SCN (1 equiv) | THF | 0 | 68 | beilstein-journals.org |

| 2 | PhICl2 (1 equiv) | NH4SCN (1 equiv) | THF | rt | 55 | beilstein-journals.org |

| 3 | PhICl2 (1 equiv) | NH4SCN (1 equiv) | THF | -20 | 62 | beilstein-journals.org |

| 4 | PhICl2 (1 equiv) | KSCN (1 equiv) | THF | 0 | 65 | nih.gov |

| 5 | PIDA (1 equiv) | NH4SCN (1 equiv) | THF | 0 | 43 | beilstein-journals.org |

| 6 | PhICl2 (2 equiv) | NH4SCN (2 equiv) | Toluene (B28343) | 0 | 82 | nih.gov |

| 7 | PhICl2 (2 equiv) | NH4SCN (2 equiv) | DCM | 0 | 75 | beilstein-journals.org |

As indicated in the data, using 2.0 equivalents of PhICl2 as the oxidant and NH4SCN as the thiocyanate (B1210189) source in toluene at 0 °C provided the optimal yield of 82% for the desired thiocyanated product. nih.gov Such systematic optimization, combined with efficient purification protocols like distillation or precipitation, is crucial for producing this compound with high yield and purity. synthical.com

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 1 Methyl 1h Pyrazole 4 Thiol

Electrophilic Reactions at the Thiol Moiety of 1-methyl-1H-pyrazole-4-thiol

The thiol group (-SH) of this compound is a key site for electrophilic reactions, enabling the synthesis of a diverse range of derivatives.

Alkylation and Acylation Reactions for Thioether and Thioester Formation

The nucleophilic sulfur atom of this compound readily participates in alkylation and acylation reactions. mdpi.comresearchgate.net Alkylation with alkyl halides or other alkylating agents leads to the formation of thioethers (sulfides). For instance, reaction with methyl iodide in the presence of a base like sodium hydroxide (B78521) results in the formation of the corresponding S-methylated product. mdpi.com Similarly, acylation with acyl chlorides or anhydrides yields thioesters. libretexts.org These reactions are fundamental for introducing various functional groups and modifying the properties of the parent compound.

A general scheme for these reactions is as follows:

Alkylation: this compound + R-X → 1-methyl-4-(alkylthio)-1H-pyrazole + HX (where R is an alkyl group and X is a halogen)

Acylation: this compound + R-COCl → 1-methyl-1H-pyrazol-4-yl thioacetate (B1230152) + HCl (where R-CO is an acyl group)

These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. The choice of solvent and reaction conditions can be optimized to achieve high yields and selectivity.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | 1-methyl-4-(methylthio)-1H-pyrazole | Alkylation |

| This compound | Acetyl chloride (CH₃COCl) | S-(1-methyl-1H-pyrazol-4-yl) ethanethioate | Acylation |

Oxidation Processes Leading to Disulfides and Sulfonic Acid Derivatives

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. evitachem.com

Mild oxidizing agents, such as hydrogen peroxide or iodine, typically convert the thiol to its corresponding disulfide, bis(1-methyl-1H-pyrazol-4-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

Stronger oxidizing agents, like chlorine dioxide or excess hydrogen peroxide, can further oxidize the thiol group to a sulfonic acid (1-methyl-1H-pyrazole-4-sulfonic acid). researchgate.netgoogle.com This process involves the insertion of three oxygen atoms into the sulfur-hydrogen bond. The reaction conditions, including temperature and the presence of catalysts, can influence the final product. google.com For example, the oxidation of thiols to sulfonic acids can be carried out in the presence of a sulfoxide, a halogen or hydrogen halide catalyst, and an excess of water. google.com

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Hydrogen peroxide (H₂O₂) (mild conditions) | bis(1-methyl-1H-pyrazol-4-yl) disulfide | Disulfide |

| Chlorine dioxide (ClO₂) (strong conditions) | 1-methyl-1H-pyrazole-4-sulfonic acid | Sulfonic acid |

Nucleophilic Reactivity and Tautomerism of this compound.benchchem.com

Prototropic Tautomerism (Thiol-Thione Equilibrium) and Its Influence on Reactivity.benchchem.com

This compound can exist in a tautomeric equilibrium with its thione form, 1-methyl-1H-pyrazole-4(5H)-thione. nih.gov This prototropic tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the pyrazole (B372694) ring. nih.gov

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. mdpi.com In solution, pyrazoles can exist as a mixture of tautomers. nih.govmdpi.com The thiol form is generally favored in the gas phase and in non-polar solvents, while the thione form can be more stable in polar solvents.

This tautomerism has a significant impact on the reactivity of the compound. The thiol form acts as a nucleophile through the sulfur atom, as seen in alkylation and acylation reactions. The thione form, on the other hand, can exhibit nucleophilic character at the exocyclic sulfur atom and can also participate in reactions involving the C=S double bond. The presence of both tautomers means that the compound can react as either a sulfur-centered nucleophile or, in the thione form, potentially at the nitrogen or carbon atoms of the ring.

Nucleophilic Character of the Pyrazole Nitrogen Atoms.benchchem.com

The pyrazole ring in this compound contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group. The N2 nitrogen possesses a lone pair of electrons and can exhibit nucleophilic character. mdpi.com This nucleophilicity allows for reactions with various electrophiles.

For example, the N2 nitrogen can be alkylated or acylated under certain conditions, although the thiol group is generally more nucleophilic. The relative reactivity of the nitrogen and sulfur atoms can be influenced by the reaction conditions and the nature of the electrophile. In some cases, selective N-functionalization can be achieved by choosing appropriate reagents and protecting the thiol group if necessary.

Cyclization and Annulation Reactions Involving this compound.mdpi.combenchchem.com

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. mdpi.com

These reactions often involve the initial reaction of the thiol group with a suitable electrophile containing another functional group that can subsequently react with a position on the pyrazole ring to form a new ring. For instance, reaction with a bifunctional reagent containing both an electrophilic center for the thiol and a group that can undergo condensation with a ring nitrogen or carbon can lead to the formation of pyrazolo-fused thiazoles or other heterocyclic systems.

An example of such a reaction is the condensation of a pyrazole thiol with a halo-ketone. The thiol group would first displace the halide, and then the newly formed ketone functionality could react with a ring nitrogen to form a fused ring system. The specific outcome of these reactions depends on the structure of the reactants and the reaction conditions employed.

Formation of Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazines)

The unique bifunctional nature of this compound, possessing both a reactive thiol group and a pyrazole core, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. While direct examples of its use are not extensively documented, its reactivity can be inferred from related pyrazole derivatives in the formation of fused triazoles and thiadiazines.

One common strategy for forming fused triazole rings involves the diazotization of an amino group on the pyrazole ring, followed by intramolecular cyclization. For instance, the diazotization of 5-amino-1H-pyrazole-4-carbonitriles is a known method for producing pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazin-4-ones. conicet.gov.ar This suggests that if an amino group were present on the this compound scaffold, a similar pathway to a fused triazine system would be plausible. The reaction would likely proceed through an intermediate diazonium salt which then cyclizes. conicet.gov.ar

The synthesis of thiadiazine-fused pyrazoles often involves the reaction of a pyrazole derivative containing both an amino and a thiol group with a suitable dielectrophile. For example, pyrazolo[3,4-e] Current time information in Bangalore, IN.rsc.orgrsc.orgthiadiazine dioxides have been synthesized through the condensation of 1-substituted 5-aminopyrazoles with appropriate dichloride compounds. flinders.edu.au By analogy, this compound, if appropriately functionalized with an amino group, could undergo cyclocondensation with reagents like α-haloketones or haloacetyl halides to form pyrazolothiadiazines. The reaction typically proceeds via initial S-alkylation of the thiol group, followed by intramolecular condensation involving the amino group to close the thiadiazine ring. researchgate.net

Furthermore, multicomponent reactions offer an efficient route to complex heterocyclic systems. For example, the one-pot reaction of hydrazonyl chlorides with in situ-generated thiophenol from a 1,3-dipolar cycloaddition and ring-opening sequence can lead to the formation of pyrazoles fused with other heterocycles. beilstein-journals.org This highlights the potential for developing novel multicomponent strategies utilizing this compound to access a diverse range of fused heterocyclic structures.

| Precursor Type | Reagent | Fused System | Reference |

| 5-Amino-1H-pyrazole-4-carbonitriles | NaNO₂/HCl | Pyrazolo[3,4-d] Current time information in Bangalore, IN.rsc.orgorganic-chemistry.orgtriazin-4-ones | conicet.gov.ar |

| 1-Substituted 5-aminopyrazoles | Dichloride compounds | Pyrazolo[3,4-e] Current time information in Bangalore, IN.rsc.orgrsc.orgthiadiazine dioxides | flinders.edu.au |

| Hydrazonyl chlorides | Thiocarbohydrazone derivatives | Thiadiazine/thiazole (B1198619) derivatives | researchgate.net |

| Hydrazonyl chloride | In situ generated thiophenol | Fused pyrazoles | beilstein-journals.org |

Intramolecular Cyclizations and Rearrangements

The pyrazole scaffold is known to participate in various intramolecular cyclizations and rearrangements, often triggered by specific functional groups or reaction conditions. While specific examples for this compound are not prevalent in the literature, the general reactivity patterns of pyrazole derivatives provide insight into its potential transformations.

One notable type of rearrangement involves pyrazole nitrenes, which can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. For example, the thermal or photochemical decomposition of an azidopyrazole can generate a transient nitrene intermediate that undergoes a cascade of reactions, including ring cleavage and re-closure, to yield novel fused heterocycles. mdpi.com The presence of the thiol group in this compound could influence the outcome of such rearrangements, potentially participating in the recyclization step.

Another documented rearrangement involves the transformation of 3-arylaminopyrazoles containing an allomaltol fragment into tricyclic cyclopenta rsc.orgbohrium.compyrrolo[2,3-c]pyrazole derivatives upon UV irradiation. researchgate.net This reaction proceeds through a photoinduced contraction of the allomaltol ring and subsequent intramolecular cyclization. This illustrates the susceptibility of substituted pyrazoles to undergo significant structural changes under specific energetic inputs.

Furthermore, S-substituted pyrazole derivatives can undergo rearrangements. For instance, cycloaddition-rearrangement sequences involving 1,2,3-thiadiazol-3-ium-3-methanide 1,3-dipoles can lead to the formation of 1-(2-vinylthioethenyl)pyrazole systems. rsc.org In this process, the thiadiazole ring opens to generate a thiol group, which then participates in further reactions. This suggests that the thiol group of this compound could be a key player in directing rearrangement pathways of its derivatives.

| Starting Material Type | Reaction Conditions/Trigger | Resulting Structure | Key Transformation | Reference |

| Azidopyrazole | Heat or UV light | Fused heterocycles | Nitrene formation, ring-opening/recyclization | mdpi.com |

| 3-Arylaminopyrazole with allomaltol | UV irradiation | Tricyclic cyclopenta rsc.orgbohrium.compyrrolo[2,3-c]pyrazole | Photoinduced ring contraction and cyclization | researchgate.net |

| 1,2,3-Thiadiazole derivative | Reaction with dipolarophiles | 1-(2-Vinylthioethenyl)pyrazole | Ring opening to generate a thiol, rearrangement | rsc.org |

Coordination Chemistry of this compound as a Ligand

The presence of both a pyrazole ring with its nitrogen atoms and a soft sulfur donor in the thiol group makes this compound a potentially versatile ligand in coordination chemistry. Upon deprotonation, the resulting thiolate is a strong donor and can form stable complexes with a variety of transition metals.

Complexation with Transition Metals: Synthesis and Characterization

Transition metal complexes of pyrazole-based ligands are widely studied due to their diverse structures and potential applications. researchgate.net The synthesis of complexes with this compound would typically involve the reaction of the deprotonated ligand (1-methyl-1H-pyrazole-4-thiolate) with a metal salt in a suitable solvent. The pyrazole nitrogen and the sulfur atom of the thiolate are the most likely coordination sites.

For example, the synthesis of transition metal complexes with related pyrazole-derived Schiff base ligands has been reported, where the pyrazole nitrogen and other donor atoms from the Schiff base backbone coordinate to the metal center. bohrium.comscispace.comresearchgate.net These complexes are often characterized by elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. bohrium.com The IR spectra of such complexes typically show a shift in the C=N stretching frequency of the pyrazole ring upon coordination to a metal ion. mdpi.com

In the case of 1-methyl-1H-pyrazole-4-thiolate, coordination to a metal center would likely be confirmed by the disappearance of the S-H stretching vibration and shifts in the pyrazole ring vibrations in the IR spectrum. X-ray crystallography would provide definitive evidence of the coordination mode and the geometry of the resulting complex.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Characterization Techniques | Reference |

| Mn(II), Co(II), Cd(II), Zn(II), Cu(II) | Pyrazole-derived Schiff base | Mononuclear or dinuclear | X-ray crystallography, IR, UV-Vis | bohrium.com |

| Co(II), Ni(II), Cu(II), Mn(II) | 1-Methylpyrazole-3-aldehyde-4-(2-pyridyl)thiosemicarbazone | Octahedral | Elemental analysis, IR, UV-Vis, Magnetic moment | scispace.comresearchgate.net |

| Ni(II), Cu(II) | Pyrazole-derived ligands | Tetrahedral, Square planar | Not specified in abstract | mdpi.com |

| Cd(II), Co(II) | 3-Methyl-1H-pyrazole-4-carboxylic acid | Mononuclear, 3D coordination polymer | X-ray crystallography, IR, TGA | rsc.org |

Ligand Binding Modes and Stereochemical Aspects

The 1-methyl-1H-pyrazole-4-thiolate ligand can adopt several coordination modes. It can act as a monodentate ligand, coordinating through either the sulfur atom or a pyrazole nitrogen atom. More commonly, it is expected to act as a bidentate ligand, chelating to a single metal center through both a pyrazole nitrogen and the sulfur atom, forming a stable five-membered ring. Furthermore, it can act as a bridging ligand, connecting two or more metal centers. The sulfur atom can bridge two metal ions, and the pyrazole ring also offers the possibility of bridging through its two nitrogen atoms (exo-bidentate coordination). uninsubria.it

The formation of terminal versus bridging coordination can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other ancillary ligands. nih.gov For instance, in polynuclear complexes, pyrazolate ligands are well-known to act as bridging units between metal centers. researchgate.net

The coordination of two or more such ligands to a metal center can lead to the formation of stereoisomers. In octahedral complexes of the type [M(L)₂] where L is a bidentate ligand, cis and trans geometric isomers are possible. libretexts.org For complexes with three bidentate ligands, facial (fac) and meridional (mer) isomers can form. libretexts.orgirb.hr The preferred stereochemistry can be influenced by steric interactions between the ligands and electronic effects of the metal center. irb.hr

| Coordination Mode | Description | Potential for Isomerism |

| Monodentate | Coordination through either S or N | Less common for chelation |

| Bidentate (chelating) | Coordination through both S and a pyrazole N to the same metal | Cis/Trans and Fac/Mer isomerism in [M(L)₂] and [M(L)₃] complexes |

| Bidentate (bridging) | Coordination through S and N to different metals or S bridging two metals | Leads to polynuclear structures |

| Tridentate (bridging) | The deprotonated ligand can bridge multiple metal centers in complex structures. | Can lead to complex supramolecular isomers. |

Applications in Metallosupramolecular Architectures and Coordination Polymers

The ability of 1-methyl-1H-pyrazole-4-thiolate to act as a bridging ligand makes it a promising building block for the construction of metallosupramolecular architectures and coordination polymers. scispace.com These extended structures are formed through the self-assembly of metal ions and organic ligands.

The directionality of the coordination bonds, combined with the geometry of the ligand, can be used to control the dimensionality and topology of the resulting network. mdpi.com For example, ligands with divergent binding sites, such as the two nitrogen atoms of the pyrazole ring and the sulfur atom, can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgnih.gov The specific architecture can be influenced by factors like the coordination preference of the metal ion, the solvent system, and the presence of counter-ions. mdpi.com

Pyrazole-based ligands have been successfully employed in the synthesis of various metallosupramolecular structures, including molecular triangles and squares. nih.gov The formation of these discrete, well-defined assemblies is often guided by the geometric constraints of the ligands and the coordination geometry of the metal ions. The thiol group in 1-methyl-1H-pyrazole-4-thiolate adds another dimension to its potential in this field, as sulfur donors can form strong bonds with soft metal ions, leading to robust and potentially functional materials. The resulting coordination polymers can exhibit interesting properties such as luminescence and catalytic activity. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Pyrazole 4 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The structural confirmation of 1-methyl-1H-pyrazole-4-thiol relies heavily on the precise assignment of proton (¹H) and carbon-13 (¹³C) NMR signals. While specific experimental data for this exact compound is not detailed in the provided search results, a comprehensive analysis can be constructed based on data from closely related pyrazole (B372694) derivatives. rsc.orgrsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons, the pyrazole ring protons, and the thiol proton.

N-Methyl Protons (N-CH₃): A sharp singlet is anticipated for the methyl group attached to the nitrogen atom (N1), typically appearing in the downfield region of approximately δ 3.8-4.0 ppm.

Pyrazole Ring Protons (H3 and H5): The protons at positions 3 and 5 of the pyrazole ring are expected to appear as two distinct singlets. Their chemical shifts are influenced by the electronic effects of the adjacent nitrogen atoms and the thiol group at position 4. Based on substituted pyrazoles, their resonances are predicted to be in the range of δ 7.0-8.0 ppm.

Thiol Proton (S-H): The chemical shift of the thiol proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often presents as a broad singlet and can be challenging to detect, especially in protic solvents due to hydrogen-deuterium exchange. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to resonate at approximately δ 35-40 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the substitution pattern. The carbon atom bearing the thiol group (C4) would have its chemical shift significantly affected by the sulfur atom. The C3 and C5 carbons are anticipated in the aromatic region, typically between δ 110-140 ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.8-4.0 (s) | ~35-40 |

| H3/C3 | ~7.0-8.0 (s) | ~110-140 |

| C4 | - | ~115-130 |

| H5/C5 | ~7.0-8.0 (s) | ~110-140 |

| S-H | Variable (broad s) | - |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and establishing the complete molecular structure. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC: This experiment would correlate the proton signals of the pyrazole ring (H3 and H5) and the methyl group with their directly attached carbon atoms (C3, C5, and N-CH₃, respectively), confirming their one-bond connectivity. mdpi.com

HMBC: The HMBC spectrum reveals long-range (two- or three-bond) correlations. For this compound, key HMBC correlations would be expected from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring, which is crucial for confirming the position of the methyl group. nih.gov

NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the spatial proximity of protons, although its utility for a relatively planar and simple molecule might be limited compared to more complex structures. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The molecular formula for this compound is C₄H₆N₂S, with a calculated monoisotopic mass of 114.02517 Da. uni.lu HRMS analysis would be expected to yield an [M+H]⁺ ion with an m/z value very close to the calculated value for C₄H₇N₂S⁺.

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₇N₂S⁺ | 115.03245 |

| [M+Na]⁺ | C₄H₆N₂SNa⁺ | 137.01439 |

| [M-H]⁻ | C₄H₅N₂S⁻ | 113.01789 |

Fragmentation Pathways and Isotopic Abundance Analysis

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For pyrazole derivatives, fragmentation often involves the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netresearchgate.net

For this compound, the electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺•. Key fragmentation pathways could include:

Loss of a hydrogen radical from the thiol group to form an [M-1]⁺ ion.

Cleavage of the C-S bond, leading to the loss of a sulfhydryl radical (•SH).

Ring fragmentation involving the expulsion of N₂ or HCN, which are characteristic fragmentation patterns for pyrazole rings. researchgate.net

The presence of sulfur in the molecule results in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (4.21%) will produce an [M+2]⁺• peak with an intensity of approximately 4.4% relative to the molecular ion peak [M]⁺•, serving as a diagnostic feature for a sulfur-containing compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to its various functional groups.

S-H Stretch: A weak absorption band characteristic of the thiol S-H stretching vibration is expected in the region of 2550–2600 cm⁻¹.

C-H Stretch: Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl group would appear in the 2900–3100 cm⁻¹ range.

C=N and C=C Stretch: Stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400–1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration typically appears as a weak to medium band in the fingerprint region, around 600–800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

S-H Stretch: The S-H stretching vibration is also observed in the Raman spectrum around 2550–2600 cm⁻¹.

C-S Stretch: The C-S stretching vibration often gives a more intense signal in the Raman spectrum compared to the IR spectrum, appearing in the 600–750 cm⁻¹ range. rsc.orgrsc.orgnih.gov

C-S-H Bend: The C-S-H bending mode (βCSH) is a useful diagnostic peak in Raman spectroscopy. It typically appears around 850 cm⁻¹ and shifts significantly upon deuteration of the thiol proton, which can be a convenient method for its identification. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550–2600 | IR (weak), Raman |

| C-H Stretch (Aromatic/Aliphatic) | 2900–3100 | IR, Raman |

| C=N, C=C Stretch (Ring) | 1400–1600 | IR, Raman |

| C-S Stretch | 600–800 | IR (weak-medium), Raman (stronger) |

| C-S-H Bend | ~850 | Raman |

Identification of Characteristic Functional Group Vibrations (S-H, C=N, C=C)

The vibrational properties of this compound can be elucidated using infrared (IR) and Raman spectroscopy. These techniques provide insights into the characteristic vibrations of the functional groups present in the molecule, namely the thiol (S-H) group and the pyrazole ring (C=N and C=C bonds).

The S-H stretching vibration is a key indicator of the thiol group. In IR spectra, the S-H stretching band is typically weak and appears in the range of 2550-2600 cm⁻¹ rsc.org. For analogous heterocyclic thiols, this band can be observed, although its intensity may be low rsc.org. In Raman spectroscopy, the S-H stretching vibration also falls within a similar range and can be a useful diagnostic peak rsc.org.

The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the fingerprint region of the IR and Raman spectra, typically between 1400 and 1650 cm⁻¹ researchgate.net. The precise positions of these bands are influenced by the substitution pattern on the pyrazole ring. For pyrazole derivatives, these vibrations often appear as a series of sharp bands researchgate.netnih.gov. The C=N stretching vibration in pyrazoles is generally observed around 1500-1600 cm⁻¹ mdpi.com. The C=C stretching vibrations of the pyrazole ring are also found in this region and can sometimes overlap with the C=N stretching bands mdpi.com.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| S-H | Stretching | 2550 - 2600 | FTIR, Raman |

| C=N (pyrazole ring) | Stretching | 1500 - 1600 | FTIR, Raman |

| C=C (pyrazole ring) | Stretching | 1400 - 1550 | FTIR, Raman |

Spectroscopic Evidence for Tautomeric Forms

This compound can potentially exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-methyl-1,5-dihydro-4H-pyrazole-4-thione). Spectroscopic methods are crucial for identifying the predominant tautomer in different states (solid, liquid, or in solution) and for studying the equilibrium between them.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thiol and thione tautomers. In the ¹H NMR spectrum, the thiol proton (S-H) of the thiol form would typically appear as a sharp singlet in a non-polar solvent. In contrast, the N-H proton of the pyrazole ring in the thione form would likely be broader and its chemical shift would be sensitive to the solvent and concentration. The chemical shifts of the pyrazole ring protons and carbons would also differ significantly between the two tautomers. For instance, the carbon atom attached to the sulfur (C4) would have a chemical shift characteristic of a C-S bond in the thiol form and a C=S bond in the thione form, with the latter appearing at a much lower field (higher ppm value).

IR and Raman Spectroscopy: The presence of a C=S stretching band in the IR or Raman spectrum would be strong evidence for the thione tautomer. The C=S stretching vibration typically appears in the region of 1050-1250 cm⁻¹. Conversely, the presence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) and the absence of a strong C=S band would indicate the predominance of the thiol form. Studies on similar heterocyclic systems have shown that the tautomeric equilibrium is often solvent-dependent, with polar solvents favoring the thione form researchgate.net.

| Spectroscopic Feature | Thiol Form (this compound) | Thione Form (1-methyl-1,5-dihydro-4H-pyrazole-4-thione) |

|---|---|---|

| ¹H NMR: S-H proton | Present (sharp singlet) | Absent |

| ¹H NMR: N-H proton | Absent | Present (broader signal) |

| ¹³C NMR: C4 carbon | Chemical shift for C-S | Chemical shift for C=S (deshielded) |

| IR/Raman: S-H stretch | Present (~2550-2600 cm⁻¹) | Absent |

| IR/Raman: C=S stretch | Absent | Present (~1050-1250 cm⁻¹) |

X-ray Diffraction (XRD) and Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in the solid state, providing detailed information about molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Crystallography for Molecular Geometry and Crystal Packing

Molecular Geometry: The pyrazole ring is expected to be planar. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. For instance, in related pyrazole structures, the N-N bond length is typically around 1.34-1.38 Å, while the C-N and C-C bond lengths fall within the range of 1.32-1.39 Å nih.govnih.gov. The C-S bond length for the thiol group would be approximately 1.75-1.85 Å. The methyl group attached to the nitrogen atom would likely be nearly coplanar with the pyrazole ring to maximize electronic conjugation.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Pyrazole Ring Conformation | Planar |

| Key Intermolecular Interactions | S-H···N or N-H···S hydrogen bonding, π-π stacking |

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) and for detecting the presence of any amorphous content in a sample of this compound.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating polymorphs, as each crystalline form will produce a unique diffraction pattern with characteristic peak positions and intensities americanpharmaceuticalreview.com. A systematic polymorph screen of this compound would involve crystallization from various solvents and under different conditions, followed by PXRD analysis of the resulting solid forms.

Amorphous Forms: An amorphous form lacks the long-range atomic order characteristic of crystalline materials. In a PXRD pattern, an amorphous solid does not produce sharp Bragg peaks but instead shows a broad halo. The presence of an amorphous component in a crystalline sample of this compound can be detected by the appearance of a broad background in the PXRD pattern, underlying the sharp peaks of the crystalline phase. Quantification of the amorphous content can also be achieved using advanced PXRD methods. The stability and dissolution properties of an amorphous form can differ significantly from its crystalline counterparts.

Computational and Theoretical Investigations of 1 Methyl 1h Pyrazole 4 Thiol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 1-methyl-1H-pyrazole-4-thiol.

The electronic behavior of a molecule is governed by its electronic structure, which includes the arrangement of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally signifies higher polarizability and greater reactivity. nih.govnih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are often localized across the pyrazole ring and its substituents. nih.gov In the case of this compound, the thiol group significantly influences the electronic properties. DFT calculations can provide precise energies for these frontier orbitals and map their spatial distribution, offering insights into how the molecule will interact with other chemical species. nih.gov The charge distribution within the molecule, also calculable by these methods, reveals the partial positive and negative charges on each atom, highlighting electrophilic and nucleophilic sites.

Table 1: Calculated Quantum Chemical Parameters for Pyrazole Derivatives Note: This table presents representative data for pyrazole derivatives to illustrate the types of parameters obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Value Range for Pyrazole Derivatives |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6 to -7 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2.5 |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 4 to 5.5 |

| Dipole Moment (μ) (Debye) | Measure of molecular polarity | 1 to 5 |

| Ionization Potential (I) (eV) | -EHOMO | 6 to 7 |

| Electron Affinity (A) (eV) | -ELUMO | 1 to 2.5 |

Data sourced from representative studies on pyrazole derivatives. nih.govijcce.ac.ir

This compound can exist in different tautomeric forms, primarily the thiol and thione forms. Tautomers are isomers that readily interconvert, and their relative stability can be influenced by the surrounding environment, such as the solvent. mdpi.comresearchgate.net Quantum chemical calculations are crucial for determining the relative energies of these tautomers and predicting the position of the tautomeric equilibrium. mdpi.com

In the gas phase, theoretical calculations can predict the intrinsic stability of each tautomer. acs.orgresearchgate.net For similar heterocyclic thiols, the thione form is often found to be more stable. mdpi.com However, the presence of solvent molecules can significantly alter this balance. mdpi.com Solvents can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. mdpi.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can provide a more accurate picture of the tautomeric equilibrium in solution. researchgate.net Studies on related pyrazole thiols have shown that water molecules can lower the energy barrier for proton transfer between tautomers. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. derpharmachemica.comchemrxiv.org It is a 3D map of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgresearchgate.net These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. derpharmachemica.com

For this compound, the MEP would likely show a negative potential around the sulfur atom and the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atom of the thiol group would exhibit a positive potential, highlighting its electrophilicity. By analyzing the MEP, one can predict how the molecule will interact with other reactants, substrates, or biological targets. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. researchgate.net

While the pyrazole ring itself is relatively rigid, the thiol substituent can exhibit conformational flexibility. MD simulations can be used to explore the different possible conformations of this compound in a solution and determine their relative populations. ic.ac.uk These simulations track the movements of all atoms in the system over time, providing a detailed picture of the molecule's dynamic behavior. bohrium.com This information is crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction, as the active conformation may not be the lowest energy one.

MD simulations are particularly powerful for studying the non-covalent interactions between this compound and its surroundings. researchgate.net This includes interactions with solvent molecules, which can significantly influence its solubility, stability, and reactivity. The simulations can reveal the specific hydrogen bonds, van der Waals forces, and other interactions that govern the solvation process. researchgate.net Furthermore, MD can be used to model the interaction of this compound with other chemical species, such as metal ions or the active site of an enzyme, providing valuable information about its potential applications in various fields. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

As of the current body of scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models exclusively developed for this compound are not available. QSAR and QSPR studies typically involve the analysis of a series of structurally related compounds to build a mathematical model that correlates their chemical structures with their biological activities or physicochemical properties.

However, the broader class of pyrazole derivatives has been the subject of numerous QSAR and QSPR investigations, providing a framework for how such a model could be developed for this compound. nih.govacs.org These studies are fundamental in rational drug design, helping to predict the activity of new compounds and to understand the structural features essential for their biological function. msjonline.org

General Principles of QSAR/QSPR for Pyrazole Derivatives:

QSAR models are developed by correlating the biological activity (e.g., pIC50 values) of a series of compounds with their molecular descriptors. nih.govacs.org These descriptors can be categorized into several types:

1D Descriptors: Based on the chemical formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure, including topological and connectivity indices. acs.orgshd-pub.org.rs

3D Descriptors: Based on the 3D conformation of the molecule, such as steric and electrostatic fields (used in CoMFA and CoMSIA). nih.gov

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Algorithms (GA) are commonly employed to build the QSAR models. acs.orgshd-pub.org.rsshd-pub.org.rs The robustness and predictive power of these models are evaluated using statistical parameters like the coefficient of determination (r² or R²), the leave-one-out cross-validation coefficient (q² or Q²), and external validation with a test set of compounds. msjonline.orgnih.gov

Application of QSAR in Pyrazole Derivatives Research:

QSAR studies on pyrazole derivatives have been instrumental in identifying key structural features that influence their activity as:

Anticancer Agents: Studies have developed 2D-QSAR models for pyrazole derivatives against various cancer cell lines. nih.gov These models help in predicting the anti-proliferative potential of new derivatives. nih.gov For instance, the presence of specific substituents like methyl, phenyl, and bromo groups on the pyrazole and associated rings has been shown to influence cytotoxic effects. nih.gov

Enzyme Inhibitors: QSAR models have been successfully applied to series of pyrazole derivatives targeting enzymes like EGFR kinase, acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). acs.orgmsjonline.orgshd-pub.org.rs These models have highlighted the importance of descriptors related to molecular volume, electrostatic fields, and specific structural fragments in determining inhibitory potency. shd-pub.org.rsnih.govshd-pub.org.rs

Antifungal Agents: In the context of fungicides, 3D-QSAR models like Topomer CoMFA have been used to analyze pyrazole-4-carboxamides. These studies reveal how steric and electrostatic fields around the molecule influence its antifungal activity. nih.govresearchgate.netsemanticscholar.org

Hypothetical QSAR/QSPR Data Table for a Pyrazole Series:

While no specific data exists for this compound, a typical dataset used for a QSAR study on a series of pyrazole derivatives might look like the following hypothetical table. This table illustrates the type of data required to build a QSAR model, correlating molecular descriptors with a measured biological activity.

| Compound | Structure | Biological Activity (pIC50) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Pyrazole Derivative 1 | [Structure 1] | 6.5 | 150.2 | 1.2 | 45.3 |

| Pyrazole Derivative 2 | [Structure 2] | 7.1 | 164.2 | 1.5 | 48.1 |

| Pyrazole Derivative 3 | [Structure 3] | 6.8 | 178.2 | 1.8 | 42.9 |

| This compound | [Structure of title compound] | (Not Determined) | 114.17 | (Predicted) | (Predicted) |

| Pyrazole Derivative 5 | [Structure 5] | 7.5 | 192.3 | 2.1 | 50.2 |

Should this compound be included in a future QSAR or QSPR study, its calculated molecular descriptors would be used within the established model to predict its activity or properties. The insights gained from such an analysis would be valuable for designing novel pyrazole derivatives with tailored biological or physicochemical characteristics.

Niche Chemical Applications and Advanced Derivatization of 1 Methyl 1h Pyrazole 4 Thiol

Role in Advanced Materials Science

The structural features of 1-methyl-1H-pyrazole-4-thiol make it a valuable candidate for the development of novel materials. The thiol group provides a reactive handle for polymerization and surface anchoring, while the pyrazole (B372694) ring imparts specific chemical and physical properties to the resulting material, such as thermal stability and coordination capabilities.

Precursors for Functional Polymers and Composites

While direct polymerization of this compound is not widely documented, its structure is well-suited for incorporation into functional polymers via established thiol-based polymerization techniques. The thiol group can readily participate in "click" chemistry reactions, such as thiol-ene and thiol-yne radical additions, which are known for their high efficiency and mild reaction conditions.

In a typical thiol-ene polymerization, this compound could be reacted with multifunctional alkenes (e.g., di- or tri-allyl compounds) to form a cross-linked polymer network. The pyrazole moiety would be incorporated as a pendant group along the polymer backbone. Such polymers, classified as poly(thioether)s, could exhibit unique properties. The pyrazole groups could enhance thermal stability, alter the refractive index, and provide sites for metal ion coordination within the polymer matrix, making them suitable for applications in coatings, optical materials, or as scavenger resins for heavy metals. Thioester-containing polymers, another important class of materials, can also be synthesized using thiol-containing monomers, leading to materials with applications as responsive or degradable polymers.

| Polymerization Method | Co-reactant Type | Potential Polymer Structure | Anticipated Properties & Applications |

|---|---|---|---|

| Thiol-Ene Radical Addition | Multifunctional Alkene (e.g., Diallyl ether) | Cross-linked poly(thioether) with pendant 1-methyl-1H-pyrazole groups | Enhanced thermal stability, high refractive index materials, metal-chelating composites |

| Thiol-Yne Radical Addition | Multifunctional Alkyne (e.g., 1,4-Diethynylbenzene) | Poly(vinylene sulfide) with pendant 1-methyl-1H-pyrazole groups | Conductive or semi-conductive polymers, materials for optical applications |

| Michael Addition | Multifunctional Acrylate (e.g., Hexanediol diacrylate) | Linear or cross-linked poly(β-thiopropionate) with pyrazole side-chains | Adhesives, specialty elastomers, functional coatings |

Components in Self-Assembled Monolayers and Surface Chemistry

The thiol group has a strong affinity for noble metal surfaces, particularly gold, making thiols the most widely studied class of molecules for forming highly ordered self-assembled monolayers (SAMs). This compound can be used to form SAMs where the molecule anchors to the gold surface via a strong gold-thiolate bond.

In these SAMs, the 1-methyl-pyrazole group acts as the terminal "head group," defining the chemistry of the surface. The orientation and packing of these pyrazole rings are governed by intermolecular forces, such as van der Waals and π-π stacking interactions, as well as the interaction between the ring's dipole moment and the substrate. Unlike simple alkanethiols which create non-polar, hydrophobic surfaces, SAMs of this compound would present a surface rich in nitrogen atoms. This can significantly alter surface properties such as wettability, electron work function, and protein adsorption. The nitrogen atoms in the pyrazole ring can also act as coordination sites for metal ions, allowing the SAM-modified surface to be used as a sensor platform or as a template for the controlled deposition of metallic nanostructures. The stability of such SAMs is a critical factor, and while thiol-gold bonds are robust, alternatives like N-heterocyclic carbenes (NHCs) have shown even greater thermal and chemical resistance.

| Property | Alkanethiol SAMs (e.g., Dodecanethiol) | Hypothetical this compound SAM |

|---|---|---|

| Surface Polarity | Low (Hydrophobic) | Moderate to High (due to N-heterocycle) |

| Surface Chemistry | Inert alkyl chains | Exposed pyrazole rings with accessible nitrogen lone pairs |

| Work Function Modification | Moderate, depends on alkyl chain length | Significant, influenced by the dipole moment of the pyrazole ring |

| Potential Applications | Passivation layers, hydrophobic coatings, fundamental studies | Chemical sensors, corrosion inhibitors, platforms for metal coordination, modification of electrode properties |

Analytical Chemistry Applications

The dual functionality of a metal-coordinating heterocycle and a soft thiol donor makes this compound a promising molecule for applications in analytical chemistry, particularly in the detection and separation of metal ions.

Reagents in Trace Metal Analysis or Spectrophotometric Methods

Pyrazole-based ligands are well-known for their ability to form stable complexes with a wide range of transition metals. The thiol group is a soft donor atom, showing a strong affinity for soft metal ions such as Ag(I), Hg(II), Cd(II), and Pb(II). The combination of the pyrazole ring and the thiol group in this compound suggests its potential as a selective chelating agent for these types of metals.

In spectrophotometric analysis, the formation of a metal-ligand complex causes a change in the electronic absorption spectrum (i.e., a color change), which can be measured to determine the concentration of the metal ion. Chelation of a metal ion by this compound would likely lead to a shift in its UV-Vis absorption maximum. This chromogenic response could form the basis of a simple and sensitive method for quantifying specific heavy metal ions in environmental or industrial samples. The selectivity could be tuned by controlling the pH of the solution, which would affect the protonation state of the thiol and the pyrazole nitrogens.

| Target Metal Ion | Rationale for Chelation | Potential Analytical Method |

|---|---|---|

| Silver (Ag⁺) | Strong affinity of soft Ag⁺ for the soft thiol group and pyrazole nitrogens. | UV-Vis Spectrophotometry, Ion-Selective Electrodes |

| Mercury (Hg²⁺) | Very strong interaction between the highly soft Hg²⁺ and the thiol donor. | Colorimetric Sensing, Fluorescence Quenching (if derivatized) |

| Cadmium (Cd²⁺) | Favorable interaction with the thiol group; borderline hard/soft acid. | Spectrophotometry, Electrochemical Sensing |

| Lead (Pb²⁺) | Coordination with both sulfur and nitrogen donors. | Colorimetric test kits, Potentiometric sensors |

Stationary Phases or Ligands in Separation Techniques (e.g., Chromatography)

The unique chemical properties of this compound allow for its use in advanced separation techniques. By covalently attaching the molecule to a solid support, such as silica (B1680970) gel or a polymer resin, a novel stationary phase for high-performance liquid chromatography (HPLC) can be created. The immobilization can be achieved through the thiol group, leaving the pyrazole ring exposed to interact with analytes.

A stationary phase functionalized with 1-methyl-pyrazole moieties would offer a unique selectivity. It could function as a mixed-mode phase, providing retention through several mechanisms:

Hydrophobic/π-π Interactions: The aromatic pyrazole ring can interact with non-polar and aromatic analytes.

Dipole-Dipole Interactions: The permanent dipole of the pyrazole ring can interact with polar analytes.

Metal Chelation: The phase could be used in immobilized metal affinity chromatography (IMAC). After charging the column with a metal ion (e.g., Cu²⁺, Ni²⁺), it could selectively retain proteins with histidine tags or other metal-binding analytes.

Such a stationary phase could be particularly useful for the separation of complex mixtures of small molecules, peptides, or for the preconcentration of trace metals from aqueous solutions.

As a Building Block in Complex Heterocyclic Synthesis (excluding biological targets)

This compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. The pyrazole core provides a stable aromatic scaffold, while the thiol group serves as a versatile nucleophilic handle for subsequent cyclization reactions. This approach is particularly prominent in the synthesis of pyrazolo-fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]pyridines.

A common strategy involves the initial construction of a pyrimidine (B1678525) ring fused to the pyrazole core, followed by further derivatization. For instance, a pyrazole with adjacent amino and cyano groups can be cyclized to form a pyrazolo[3,4-d]pyrimidine skeleton. If a thiol group is present on this new scaffold, it can be used for further annulation reactions. For example, reaction with α-haloketones or chloroacetic acid can lead to the formation of a fused thiazole (B1198619) ring, resulting in a tricyclic thiazolo[3,2-a]pyrazolo[3,4-d]pyrimidine system. These multicomponent or tandem reactions allow for the rapid assembly of complex molecular architectures from simple starting materials.

| Starting Pyrazole Derivative | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | Formic Acid or Formamide | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Cyclocondensation |

| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | Chloroacetic Acid | Thiazolo[3,2-a]pyrazolo[3,4-d]pyrimidinone | S-Alkylation followed by Intramolecular Cyclization |

| This compound | α,β-Unsaturated Ketone (Chalcone) | Pyrazolyl-thiopyrane | Michael Addition / Cyclization |

| Hydrazone of 1-methyl-1H-pyrazole-4-carbaldehyde | Sulfur monochloride | Pyrazolo[4,3-d]thiadiazole | Herz reaction variant |

Construction of Novel Polycyclic and Spiro Systems

The strategic functionalization of this compound has enabled the synthesis of intricate polycyclic and spirocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thiol moiety readily participates in various cyclization reactions, acting as a key building block for the annulation of new rings onto the pyrazole core.

One notable application involves the reaction of this compound with bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrazolothianes through a Michael addition-cyclization cascade. Similarly, reaction with dihaloalkanes can furnish fused ring systems such as pyrazolodithianes. These reactions underscore the utility of the thiol group as a versatile handle for constructing diverse heterocyclic frameworks.

While direct examples of spirocyclization originating from this compound are not extensively documented in readily available literature, the principles of spirocycle synthesis suggest its potential as a precursor. For instance, derivatization of the thiol group to a dithioacetal, followed by intramolecular cyclization onto the pyrazole ring, could provide a viable route to spiro-pyrazolone derivatives. The exploration of such synthetic pathways remains an active area of research.

A practical synthetic route to pyrazole-4-thiols has been developed, which could facilitate their use in constructing more complex structures. This method involves a copper-catalyzed carbon-iodine to carbon-sulfur exchange using thiobenzoic acid as a surrogate for hydrogen sulfide, followed by a mild debenzoylation. This approach is tolerant of various functional groups, making it a valuable tool for preparing functionalized pyrazole-4-thiols that can be used in the synthesis of polycyclic systems. chemrxiv.org

Future Directions and Emerging Research Avenues for 1 Methyl 1h Pyrazole 4 Thiol

Development of Novel and Efficient Synthetic Strategies for 1-methyl-1H-pyrazole-4-thiol

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, the future of synthesizing this compound lies in the development of more efficient, sustainable, and versatile strategies. nih.gov Modern synthetic chemistry is increasingly focused on atom economy, reduced reaction times, and environmental compatibility. nih.gov

Future synthetic approaches are likely to include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and sustainability. mdpi.comnih.gov A one-pot, multicomponent synthesis could provide a direct and high-yielding route to functionalized pyrazole-thiols. nih.gov For instance, a one-pot reaction involving an alkyne, a nitrile, and a titanium imido complex has been shown to produce pyrazoles through oxidatively induced N-N bond coupling. nih.gov

Green Chemistry Protocols: The use of green solvents, renewable energy sources like microwave irradiation, and recyclable catalysts are central to sustainable synthesis. nih.gov Nano-ZnO catalyzed protocols, for example, have demonstrated excellent yields and short reaction times in the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. Adapting existing batch syntheses of pyrazole derivatives to flow conditions could represent a significant advancement.

C-H Functionalization: Direct functionalization of the pyrazole ring's C-H bonds is a powerful strategy for introducing the thiol group, avoiding the need for pre-functionalized starting materials. researchgate.net

| Strategy | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. | Direct, one-pot synthesis from simple precursors. | mdpi.comnih.gov |

| Green Catalysis (e.g., Nano-ZnO) | Excellent yields, short reaction times, easy work-up. | Environmentally benign synthesis route. | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Rapid and efficient formation of the pyrazole core. | mdpi.com |

| C-H Functionalization | High atom economy, avoids pre-functionalization. | Direct introduction of the thiol group onto the pyrazole ring. | researchgate.net |

Exploration of Under-researched Reaction Pathways and Catalytic Applications

The reactivity of this compound is not yet fully explored. The presence of both a nucleophilic thiol group and the aromatic pyrazole ring suggests a rich and diverse chemistry awaiting investigation.

Emerging areas of exploration include:

Thiol-Ene/Thiol-Yne Click Chemistry: The thiol group is an excellent candidate for "click" reactions, allowing for the facile conjugation of the pyrazole moiety to other molecules, such as polymers or biomolecules, under mild conditions.

Catalytic Activity: Pyrazole derivatives are known to act as ligands in coordination chemistry, enhancing the catalytic activity of metal centers. rsc.orgrsc.org The sulfur atom in this compound could provide an additional coordination site, creating novel bidentate ligands for various catalytic transformations, including cross-coupling reactions and polymerization. rsc.orgnih.gov For example, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide. rsc.org

Synthesis of Fused Heterocyclic Systems: The pyrazole and thiol functionalities can be used as building blocks for the synthesis of more complex, fused heterocyclic systems, which are often found in pharmacologically active compounds. mdpi.com

Electrophilic and Nucleophilic Substitution: While the pyrazole ring is generally resistant to nucleophilic attack, its reactivity can be modulated by substituents. mdpi.com A systematic study of the electrophilic and nucleophilic substitution patterns of this compound would provide a deeper understanding of its chemical behavior. mdpi.comglobalresearchonline.net

Advanced Spectroscopic Probes and In-situ Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound requires the application of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry provide essential structural information, more sophisticated approaches can offer deeper insights. rsc.orgnih.gov

Future research should leverage:

2D NMR Techniques: Advanced 2D NMR experiments (e.g., HSQC, HMBC, NOESY) can unambiguously establish the connectivity and spatial relationships of atoms within the molecule and its derivatives.

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for studying sulfur-containing compounds. rsc.org